Potassium dithiooxalate
Description
Historical Development of Dithiooxalate Chemistry
The exploration of organometallic chemistry began as early as 1760 with the work of Louis Claude Cadet de Gassicourt in a Parisian military pharmacy. uga-editions.com A significant milestone in the 19th century was the discovery of the first π-complex, Zeise's salt, in 1827. uga-editions.com The late 19th century saw the synthesis of the first metal-carbonyl derivatives by Schützenberger between 1868 and 1870, followed by the appearance of binary metal-carbonyl compounds like [Ni(CO)₄] and [Fe(CO)₅] in the 1890s. uga-editions.com
The coordination chemistry of the dithiooxalate ligand (dto²⁻) itself has been investigated for more than a century, revealing a unique set of properties that distinguish it from other 1,2-dithiolate ligands. rsc.orgscispace.com Early studies laid the groundwork for understanding its synthesis and reactivity. For instance, potassium dithiooxalate can be used as a transfer reagent for the dithiooxalate ligand to synthesize other complexes, such as those involving platinum. rsc.org The development of modern inorganic chemistry, particularly Werner's coordination theory from 1893 onwards, provided the theoretical framework to understand the structure of complexes formed by ligands like dithiooxalate. uga-editions.com Research published in the early 1970s delved into the chemistry of iron-dithiooxalate complexes, contributing to the foundational knowledge of this specific area. acs.org Over the years, the focus has expanded to include a wide variety of transition metals, leading to the discovery of numerous mixed-metal oligomers and coordination polymers. rsc.orgdergipark.org.tr
Structural and Electronic Characteristics of the Dithiooxalate Ligand (dto²⁻)
The dithiooxalate ligand (C₂O₂S₂²⁻) is a multifunctional ligand possessing four donor atoms (two oxygen and two sulfur) and the capacity for charge delocalization across its structure. dergipark.org.tr This structure allows for significant resonance stabilization between the dithiolate and diolate forms. rsc.orgscispace.com
The ligand's electronic structure gives rise to interesting spectral properties. For example, in the Ni(dto)₂²⁻ complex, observed electronic transitions include d-d bands, ligand-to-metal charge-transfer (L→M CT) bands, metal-to-ligand charge-transfer (M→L CT) bands, and internal ligand transitions. scispace.comelectronicsandbooks.com The electronic configuration of the central metal ion influences the bond dimensions within the ligand skeleton. A correlation exists between the C-O, C-S, and C-C bond distances, reflecting the degree of π-electron delocalization and the covalency of the metal-ligand bond. tandfonline.com
The dithiooxalate ligand can also undergo ligand-based redox chemistry. rsc.orgscispace.com While electron transfer is not inherent in simple monometallic bis(dithioxalate) species like [Ni(dto)₂]²⁻ due to resonance stabilization, heterometallic complexes can exhibit quasi-reversible electron transfer. rsc.org Chemical reduction can lead to the formation of the dithiooxalato radical (dto)³˙⁻, where the unpaired electron is delocalized over the ligand. rsc.orgscispace.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂K₂O₂S₂ |
| Molecular Weight | 198.35 g/mol cymitquimica.com |
| CAS Number | 20267-56-5 ichemical.com |
| Appearance | Solid cymitquimica.com |
| Boiling Point | 306.5°C at 760 mmHg ichemical.com |
| Flash Point | 139.2°C ichemical.com |
| Vapor Pressure | 7.14E-05 mmHg at 25°C ichemical.com |
Coordination Versatility of Dithiooxalates in Inorganic Systems
The dithiooxalate ligand is remarkably versatile in its coordination behavior, a characteristic that stems from the presence of two different types of donor sites: a soft sulfur-donor dithiolate site and a hard oxygen-donor α-diketonate site. rsc.orgscispace.com This dual nature allows it to act as an ambidentate ligand, capable of binding to metal ions in different ways. doubtnut.com
According to the Hard and Soft Acids and Bases (HSAB) principle, mid-to-late transition metal ions, which are typically soft acids, preferentially bind to the soft sulfur atoms. rsc.orgrsc.org Conversely, Lewis acidic metal ions, which are hard acids, favor coordination with the hard oxygen atoms. rsc.orgscispace.com This selectivity enables the one-pot assembly of heterometallic oligomers and coordination polymers by combining hard and soft metal ions with a dithiooxalate salt. rsc.orgscispace.com
The dithiooxalate ligand can adopt various coordination modes:
Asymmetric Coordination: It can chelate to one metal center through its two sulfur atoms (S,S-chelation) and to another through its two oxygen atoms (O,O-chelation). This is a common mode in forming bridged, bimetallic complexes. rsc.org
Symmetric Coordination: The ligand can also bind in an O,S-chelation mode. rsc.org
Bidentate Bridging: It can act as a bidentate ligand, connecting two metal centers. rsc.orgchegg.com
This coordination flexibility leads to a wide array of structural topologies, from discrete mononuclear and dinuclear complexes to extended one-dimensional chains and three-dimensional networks. rsc.orgresearchgate.netacs.orgunige.ch The resulting structures often exhibit interesting magnetic, optical, and electronic properties, which are actively studied in materials science. dergipark.org.trtandfonline.com For example, complexes like K₂[Ni(dto)₂] have been extensively studied for their delocalized electronic systems and versatile structural properties. dergipark.org.trresearchgate.net
Table 2: Examples of Dithiooxalate Coordination Modes
| Coordination Mode | Description | Example Metal Ions |
|---|---|---|
| S,S-Chelation | Binds to a single metal center via two sulfur atoms. | Ni(II), Pd(II), Pt(II) electronicsandbooks.comchegg.com |
| O,O-Chelation | Binds to a single metal center via two oxygen atoms. | Ln(III) (Lanthanides) rsc.org |
| O,O- and S,S-Bridging (Asymmetric) | Bridges two different metal centers, one via O,O-donors and the other via S,S-donors. | Fe(II) rsc.org |
| O,S-Bridging (Symmetric) | Bridges two metal centers using one oxygen and one sulfur from each side of the ligand. | Fe(II) rsc.org |
Scope and Objectives of the Research Outline
The overarching goal of research in dithiooxalate chemistry is to leverage the unique structural and electronic properties of the dto²⁻ ligand to design and synthesize novel coordination compounds with tailored functionalities. This involves a deep understanding of the fundamental principles governing its coordination behavior and the resulting material properties.
Key research objectives in this field include:
Synthesis of New Materials: A primary objective is the creation of new molecule-based materials, such as coordination polymers, metal-organic frameworks, and polynuclear complexes with specific architectures. tandfonline.comoist.jp This often involves the use of smart ligand design to control the assembly and properties of the final product. oist.jp
Investigation of Physical Properties: Research focuses on characterizing the magnetic, optical, and electronic properties of dithiooxalate-containing compounds. dergipark.org.trtandfonline.com This includes studying phenomena like spin crossover (SCO), which has potential applications in molecular switches and data storage. rsc.org
Exploring Reactivity and Catalysis: Another aim is to explore the reactivity of these complexes, including their potential as catalysts in various chemical transformations or as precursors for synthesizing other compounds. rsc.orgdergipark.org.trmdpi.com
Understanding Structure-Property Relationships: A fundamental objective is to establish clear correlations between the molecular/crystal structure and the observed physical properties. tandfonline.com This knowledge is crucial for the rational design of new functional materials.
The study of this compound and its derivatives continues to be a vibrant area of inorganic chemistry, with ongoing efforts to discover new compounds and applications.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C2K2O2S2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
dipotassium;ethanebis(thioate) |
InChI |
InChI=1S/C2H2O2S2.2K/c3-1(5)2(4)6;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI Key |
CMDICZWJGYCNHQ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[S-])[S-].[K+].[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Potassium Dithiooxalate and Its Derivatives
Classical Synthetic Routes for Potassium Dithiooxalate (K₂dto)
The traditional synthesis of this compound (K₂C₂O₂S₂) has been a cornerstone for the development of dithiooxalate chemistry. One established method involves the reaction of diethyl oxalate (B1200264) with a suitable sulfur source in the presence of a potassium base. A historical synthesis reported by Jones and Tasker in 1909 laid the groundwork for future preparations. unige.ch While specific procedural details can vary, the fundamental transformation involves the conversion of the oxalyl group into a dithiooxalyl moiety. The resulting potassium salt is often obtained as a crystalline solid and serves as the primary precursor for the synthesis of various dithiooxalate-based metal complexes. unige.chrsc.org
Preparation of Metal-Dithiooxalate Complexes from this compound
The dithiooxalate dianion (dto²⁻) is a multifunctional ligand capable of coordinating to metal ions through its four donor atoms (two oxygen and two sulfur). dergipark.org.tr This versatility allows for the formation of a rich variety of metal complexes with different dimensionalities and properties. dergipark.org.trrsc.org
Synthesis of Homoleptic Bis(dithiooxalato)metallate(II) Anions
A prominent class of dithiooxalate complexes are the homoleptic bis(dithiooxalato)metallate(II) anions, with the general formula [M(dto)₂]²⁻. These square planar complexes are readily prepared by reacting this compound with a suitable metal(II) salt, such as those of nickel(II), palladium(II), platinum(II), and copper(II), in an aqueous solution. uni.eduresearchgate.nettandfonline.com The resulting anionic complexes can then be precipitated by the addition of appropriate counterions. researchgate.netresearchgate.net For instance, the synthesis of K₂[Ni(dto)₂] is a common starting point for creating more complex structures. dergipark.org.tr The choice of countercation can influence the packing and intermolecular interactions within the crystal lattice. dergipark.org.trresearchgate.net
Table 1: Examples of Synthesized Homoleptic Bis(dithiooxalate)metallate(II) Anions
| Complex Anion | Metal Ion (M) | Counterion Examples | Reference |
|---|---|---|---|
| [Ni(dto)₂]²⁻ | Ni(II) | K⁺, Na⁺, Li⁺, [BzTPP]⁺ | dergipark.org.trresearchgate.net |
| [Pd(dto)₂]²⁻ | Pd(II) | 4-methylpyridinium | researchgate.net |
| [Pt(dto)₂]²⁻ | Pt(II) | 4-methylpyridinium | researchgate.net |
| [Cu(dto)₂]²⁻ | Cu(II) | K⁺ | uni.edu |
Preparation of Heterometallic Dithiooxalate Complexes and Coordination Polymers
The dithiooxalate ligand is an excellent bridging unit for constructing heterometallic complexes and coordination polymers. nih.govrsc.orgacs.org These materials are of interest due to the potential for synergistic effects between different metal centers. rsc.org The synthesis typically involves a one-pot reaction of this compound with a mixture of two or more different metal salts. nih.gov The coordination preference of the dithiooxalate ligand, with its hard oxygen and soft sulfur donor atoms, can be exploited to direct the assembly of ordered heterometallic structures. rsc.org For example, the dithiooxalate ligand can bridge two different metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. acs.orgunige.chmdpi.com The design of these materials often relies on a building block approach, where pre-synthesized metal-ligand units are combined to form the final structure. mdpi.com
Controlled Synthesis for Polymorphic Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in dithiooxalate chemistry. stfc.ac.uk The specific crystalline phase obtained can be influenced by various factors during the synthesis, such as the choice of solvent, temperature, and the nature of the counterion. dergipark.org.trstfc.ac.uk These different polymorphs can exhibit distinct physical properties. For instance, linkage isomerism, where the dithiooxalate ligand coordinates to the metal centers through different donor atoms (e.g., O,S-chelation versus O,O- and S,S-chelation), has been observed in a diiron(II) complex, leading to different magnetic behaviors for each isomer within the same crystal. rsc.org The controlled synthesis of specific polymorphs is crucial for tailoring the properties of the resulting materials for specific applications. stfc.ac.uk
Ligand Transfer Reagents Utilizing Dithiooxalate Moieties
Dithiooxalate moieties can be incorporated into ligand transfer reagents, providing a convenient method for introducing the dithiooxalate ligand to a metal center. A notable example is the synthesis of dimethyltin (B1205294) dithiooxalate, SnMe₂(dto), which is prepared from the reaction of dimethyltin dichloride with this compound. rsc.org This organotin compound can then be used to transfer the dithiooxalate group to other metal complexes. For example, it reacts with platinum and ruthenium complexes to form the corresponding metal dithiooxalate compounds. rsc.org This method offers an alternative to the direct reaction with this compound, potentially allowing for milder reaction conditions and greater control over the final product.
Purification and Isolation Techniques for this compound and its Complexes
The purification and isolation of this compound and its metal complexes are critical steps to ensure the purity and quality of the final products. Standard laboratory techniques such as recrystallization, precipitation, and washing are commonly employed. rsc.orgijddr.in For instance, after synthesis, crude this compound can be purified by recrystallization from a suitable solvent.
For metal-dithiooxalate complexes, the isolation procedure often involves precipitation from the reaction mixture followed by filtration. rsc.org The precipitate is then typically washed with various solvents to remove unreacted starting materials and byproducts. Common washing solvents include water, ethanol, and diethyl ether. rsc.org The choice of washing solvent depends on the solubility of the complex and the impurities to be removed. ijddr.in In some cases, chromatographic techniques may be necessary for the separation and purification of complex mixtures. doubtnut.com For air-sensitive compounds, all manipulations would need to be carried out under an inert atmosphere.
Coordination Chemistry and Structural Elucidation of Potassium Dithiooxalate Complexes
Coordination Modes and Geometries of the Dithiooxalate Ligand
The dithiooxalate (dto) ligand, [C₂S₂O₂]²⁻, is a versatile building block in coordination chemistry due to its ditopic nature. rsc.org It possesses two distinct coordination sites: a soft donor site composed of two sulfur atoms and a hard donor site with two oxygen atoms. rsc.orgsmolecule.com This inherent asymmetry allows for selective binding to a wide range of metal ions, leading to diverse coordination modes and complex geometries. rsc.org
Chelating Behavior: S,S' and O,O' Coordination
The most common coordination mode for the dithiooxalate ligand is bidentate chelation, where it forms a stable five-membered ring with a metal center. libretexts.orgpurdue.edu The specific atoms involved in chelation depend on the properties of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
S,S' Coordination: Mid-to-late transition metals, which are considered soft acids, preferentially bind to the soft sulfur donor atoms. rsc.orgsmolecule.com This S,S'-chelation is characteristic for d⁸ metal ions such as nickel(II), palladium(II), and platinum(II), which typically form stable, square planar complexes. smolecule.comresearchgate.net Copper(II) also adopts a planar coordination geometry when complexed with dithiooxalate through its sulfur atoms. smolecule.com The high stability of these complexes is attributed to the strong covalent bonding interactions resulting from favorable orbital overlap between the metal d-orbitals and sulfur p-orbitals. smolecule.com
O,O' Coordination: Hard Lewis acidic metal ions, such as those from the rare earth series, show a preference for the hard oxygen donor atoms of the dithiooxalate ligand. rsc.orgsmolecule.com This O,O'-chelation is observed in heterometallic complexes where lanthanide centers like yttrium(III) or gadolinium(III) are coordinated by the diketonate functionality of the ligand. smolecule.com
| Metal Ion Type | Preferred Donor Atoms | Coordination Mode | Example Metal Ions |
|---|---|---|---|
| Mid-to-Late Transition Metals (Soft Acids) | Sulfur (S, S') | S,S'-Chelation | Ni(II), Pd(II), Pt(II), Cu(II) |
| Lanthanides / Hard Lewis Acids | Oxygen (O, O') | O,O'-Chelation | Y(III), Gd(III), Na(I) |
Bridging Modes: O,S-chelation and O,O/S,S-chelation
Beyond simple chelation to a single metal center, the dithiooxalate ligand can act as a bridge between two or more metal ions, leading to the formation of polynuclear complexes and extended coordination polymers. unige.chnih.gov This bridging capability is a direct consequence of its two distinct donor sites.
A prime example of this behavior is seen in three-dimensional (3D) bimetallic networks. unige.chnih.gov In the compound [Ni(II)(phen)₃][NaCo(III)(dto)₃]·C₃H₆O, the dithiooxalate ligand bridges cobalt(III) and sodium(I) ions. nih.gov A clear discrimination in bonding occurs: the cobalt(III) ion is chelated by the two sulfur atoms (S,S'-chelation), while the sodium ion is coordinated to the two oxygen atoms (O,O'-chelation). unige.ch This O,O/S,S-bridging mode effectively links different metal centers, facilitating the construction of elaborate supramolecular architectures. unige.ch The planarity of the dithiooxalate ligand is largely maintained in this bridging mode, with dihedral angles about the C-C bond being relatively small. unige.ch
Structural Characterization by X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Determining Molecular and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the molecular and crystal structures of dithiooxalate complexes. mdpi.com This technique has been employed to characterize a wide array of these compounds, confirming coordination geometries and revealing intricate structural details. rsc.orgresearchgate.netunige.ch
For instance, SCXRD studies have confirmed the square planar geometry of the [Ni(S₂C₂O₂)₂]²⁻ anion, where the nickel center is coordinated by four sulfur atoms from two dithiooxalate ligands. rsc.orgresearchgate.net In more complex systems, such as the 3D network [Ni(phen)₃][NaCo(dto)₃]·acetone, SCXRD was crucial in establishing the bridging nature of the dithiooxalate ligand and the specific coordination environments of both the cobalt and sodium ions. unige.chnih.gov The resulting data, including unit cell parameters and space group symmetry, provide a complete picture of the compound's solid-state structure.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| (C₅H₆N₂)₂[Ni(S₂C₂O₂)₂] | Monoclinic | P2₁/n | Quasi-planar [Ni(dto)₂]²⁻ anions | researchgate.net |
| BaNi(S₂C₂O₂)₂·6H₂O | Orthorhombic | P2₁2₁2₁ | 1D chains of stacked Ni(dto)₂²⁻ anions | researchgate.net |
| [Ni(phen)₃][NaCo(dto)₃]·C₃H₆O | Orthorhombic | P2₁2₁2₁ | 3D network with O,O/S,S-bridging dto | nih.gov |
| [4,4'-H₂bipy][Fe(dto)₂(NO)]·H₂O | Triclinic | P-1 | Anionic dimers formed via hydrogen bonding | rsc.org |
Analysis of Crystal Packing Motifs and Supramolecular Interactions (Hydrogen Bonding, π-π Interactions)
In the crystal structures of salts containing [M(dto)₂]²⁻ (M = Ni, Pd, Pt) anions and organic cations, various packing motifs are observed. The crystal structure often consists of layers of the planar complex anions and the cations. researchgate.netresearchgate.net These layers are held together by a combination of forces:
Hydrogen Bonding: Strong N-H···O hydrogen bonds are frequently observed between protonated amine cations (like 3-aminopyridinium) and the oxygen atoms of the dithiooxalate ligand. researchgate.netresearchgate.net Weaker C-H···O contacts also contribute to the stability of the crystal lattice. researchgate.net In some cases, charge-assisted N-H···dto hydrogen bonds are the primary structure-directing interactions. rsc.org
π-π Interactions: Significant π-π stacking interactions can occur between the aromatic rings of the organic cations and the planar dithiooxalate complex anions. researchgate.netresearchgate.net These interactions are evidenced by short interplanar distances (e.g., 3.3–3.8 Å) and play a crucial role in the organization of the stacked layered structures. researchgate.netresearchgate.net
| Compound Family | Interaction Type | Description | Reference |
|---|---|---|---|
| (HB)₂[M(dto)₂] (HB = pyridinium (B92312) cation) | N-H···O Hydrogen Bonds | Links cations and anions within layers. | researchgate.netresearchgate.net |
| (HB)₂[M(dto)₂] (HB = quinolinium cation) | π-π Stacking | Occurs between planar anions and aromatic cations, influencing layer stacking. | researchgate.netresearchgate.net |
| [Cation][Fe(dto)₂(NO)] | Charge-Assisted N-H···O Bonds | A key synthon for building predictable crystalline networks. | rsc.org |
Polymorphism and Isomerism in Dithiooxalate Coordination Compounds
Isomerism in coordination compounds arises when molecules have the same chemical formula but different arrangements of atoms. youtube.comyoutube.com Given the multiple donor sites on the dithiooxalate ligand, the potential for linkage isomerism exists, although specific examples are not prevalent in the literature. More relevant is the possibility of geometric isomers. For example, in the crystal structure determination of a complex containing three dithiooxalate ligands, one ligand was found to be strongly disordered. unige.ch Researchers attempted to refine this disordered ligand as a trans-conformation before concluding it was a disordered cis-conformation, highlighting the potential for different isomeric forms to exist. unige.ch
Polymorphism is the ability of a solid material to exist in more than one crystal structure. ifj.edu.pl These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. ifj.edu.plnih.gov The synthesis of coordination compounds from solution can often lead to the crystallization of mixtures of different compounds, including polymorphs or isomers. ifj.edu.pl The flexible coordination behavior of the dithiooxalate ligand, combined with the influence of different counter-ions and solvent molecules on the crystal packing, creates a high potential for polymorphism in this class of compounds. researchgate.net The energy differences between polymorphs are often small, making the isolation of a specific form sensitive to subtle changes in crystallization conditions. ifj.edu.pl
Spectroscopic Characterization of Electronic and Vibrational Structures
The electronic and vibrational landscapes of potassium dithiooxalate and its coordination complexes are elucidated through a suite of spectroscopic techniques. These methods provide invaluable insights into bonding, structure, and electronic transitions within these molecules.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of dithiooxalate complexes. The vibrational spectra are characterized by distinct bands corresponding to the stretching and bending modes of the C-O, C-C, C-S, and M-S bonds within the complex.
Key vibrational frequencies for dithiooxalate complexes are often observed in specific regions of the spectrum. The C-O stretching vibrations, for instance, are typically found at lower frequencies (around 1523–1503 cm⁻¹) in heterometallic rare earth transition metal complexes compared to the approximate 1600 cm⁻¹ observed in monometallic bis(dithiooxalate) species like [Ni(dto)₂]²⁻. rsc.org This shift is indicative of the coordination of the hard oxygen donors of the dithiooxalate ligand to the Lewis acidic rare earth ions. rsc.org
Similarly, the C-S stretching and M-S (metal-sulfur) stretching modes provide direct information about the coordination environment around the metal center. In nickel bis(1,2-dithiolene) complexes, which share similarities with dithiooxalate systems, Raman active modes include S-Ni-S deformation (~180 cm⁻¹), asymmetric Ni-S stretching (~280 cm⁻¹), and symmetric Ni-S stretching (~340 cm⁻¹). researchgate.net
The table below summarizes typical vibrational frequencies observed in dithiooxalate and related complexes.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
| C-O Stretching | 1493 - 1600 | rsc.org |
| C-S Stretching | ~500 | researchgate.net |
| M-S Stretching (Asymmetric) | ~280 | researchgate.net |
| M-S Stretching (Symmetric) | ~340 | researchgate.net |
| S-M-S Deformation | ~180 | researchgate.net |
These vibrational data are crucial for confirming the coordination mode of the dithiooxalate ligand and for understanding the electronic effects of metal coordination on the ligand's bonding.
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within dithiooxalate complexes. The spectra of these compounds are often characterized by intense absorptions arising from both d-d transitions and charge transfer (CT) transitions. libretexts.orglibretexts.org
A significant feature in the electronic spectra of reduced dithiooxalate complexes is the appearance of an intense absorption in the near-infrared (NIR) region. For example, the one-electron reduction of certain heterometallic Ni-Ln complexes results in a strong absorption band around 1790 nm. rsc.org This is identified as an intervalence charge transfer (IVCT) transition, indicative of the formation of the dithiooxalate radical anion (dto)³˙⁻. rsc.org
The table below presents characteristic electronic transitions for some dithiooxalate complexes.
| Complex | Transition Type | Wavelength (nm) | Reference |
| [Ni(dto)₂]²⁻ | MLCT | 505, 564 | rsc.org |
| Heterometallic Ni-Y/Gd Dithiooxalate | MLCT | 525, 549, 592 | rsc.org |
| Reduced Ni-Y/Gd Dithiooxalate Radical | IVCT | 1790 | rsc.org |
The study of these electronic transitions provides fundamental information on the electronic structure and the nature of metal-ligand and ligand-ligand interactions within these complexes.
Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of dithiooxalate complexes in solution. ¹H and ¹³C NMR spectra provide information about the ligand environment and can confirm the formation of the desired complex.
For diamagnetic complexes, the chemical shifts and coupling constants of the ligand protons offer detailed structural insights. For instance, in a heterometallic complex involving a hydrotris(pyrazol-1-yl)borate (Tp) co-ligand, the ¹H NMR spectrum can display distinct resonances for the pyrazolyl rings, confirming their coordination to the metal center. rsc.org
Paramagnetic NMR spectroscopy is particularly useful for studying complexes with unpaired electrons. The interaction of the ligand nuclei with the paramagnetic metal center can lead to significant shifts and broadening of the NMR signals. vu.lt While this can complicate spectral interpretation, it also provides valuable information about the electronic structure and magnetic properties of the complex. For example, in paramagnetic systems, the broadening of NMR signals is dependent on the distance from the paramagnetic center, which can be used to probe the geometry of the complex in solution. anu.edu.au
Mass Spectrometry Techniques for Molecular Ion Identification
Mass spectrometry (MS) is an essential analytical tool for the characterization of dithiooxalate complexes, enabling the determination of their molecular weight and elemental composition. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed for the identification of molecular ions of these complexes. nih.gov
In the analysis of coordination compounds, mass spectrometry helps to confirm the stoichiometry of the complex by identifying the parent molecular ion. Fragmentation patterns observed in the mass spectrum can also provide structural information by revealing how the complex breaks apart. This technique is crucial for verifying the successful synthesis of new dithiooxalate complexes and for identifying any potential side products. acs.org
Mössbauer Spectroscopy for Iron-Dithiooxalate Systems
For iron-containing dithiooxalate complexes, ⁵⁷Fe Mössbauer spectroscopy is a uniquely powerful technique for probing the oxidation state, spin state, and coordination environment of the iron nucleus. mdpi.com The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift is sensitive to the s-electron density at the iron nucleus and can distinguish between different oxidation states (e.g., Fe(II) vs. Fe(III)). mdpi.com Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the iron's coordination environment. nih.gov
In studies of tris(dithiooxalato)ferrate(III) complexes, Mössbauer spectroscopy has been used to investigate both high-spin and low-spin configurations. The isomer shifts for these complexes typically fall in the region expected for iron(III). Furthermore, Mössbauer studies on frozen solutions have provided insights into the reaction mechanism, showing that the formation of [Fe(dto)₃]³⁻ from Fe(III) salts can proceed through an initial reduction to Fe(II) followed by reoxidation.
The table below lists representative Mössbauer parameters for an iron-dithiooxalate complex.
| Complex/Iron Site | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
| Site a | 0.00 | 1.96 | nih.gov |
| Site b | -0.03 | 0.92 | nih.gov |
| Note: The referenced data is for a diiron(IV) complex and serves as an example of the parameters measured; specific values for this compound-iron complexes may vary. |
Thermogravimetric Analysis and Decomposition Pathways of Dithiooxalate Complexes
Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition behavior of dithiooxalate complexes. researchgate.netunige.ch By monitoring the change in mass of a sample as a function of temperature, TGA provides information about dehydration processes and the subsequent decomposition of the complex.
For hydrated complexes, the initial weight loss observed in the TGA curve typically corresponds to the removal of water molecules. The decomposition of the anhydrous complex then occurs at higher temperatures. The nature of the final residue depends on the metal ion and the atmosphere in which the analysis is conducted (e.g., inert or oxidizing). researchgate.net
For example, the thermal decomposition of bis(dithiooxalato)metalate(II) complexes with different metal centers (Ni, Pd, Pt) has been studied. researchgate.net In an inert atmosphere, the decomposition of the nickel complex yields nickel(II) sulfide (B99878), while the palladium complex gives a mixture of palladium metal and palladium sulfide, and the platinum complex decomposes to metallic platinum. researchgate.net Under an argon-oxygen atmosphere, the final products are mixtures of metal sulfides, oxides, and in some cases, sulfates. researchgate.net
The decomposition pathways can be complex and may involve the formation of intermediate species. For instance, in some metal oxalate (B1200264) complexes, the decomposition of the oxalate ligand can lead to the formation of metal carbonates as intermediates before the final oxide is formed at higher temperatures. ias.ac.inuu.nl
The following table outlines the decomposition products of some dithiooxalate complexes under different atmospheric conditions.
| Complex Anion | Atmosphere | Final Residue(s) | Reference |
| [Ni(dto)₂]²⁻ | Inert | Nickel(II) sulfide | researchgate.net |
| [Ni(dto)₂]²⁻ | Argon-Oxygen | Mixture of nickel sulfides, oxides, and sulfate | researchgate.net |
| [Pd(dto)₂]²⁻ | Inert | Palladium / Palladium(II) sulfide | researchgate.net |
| [Pd(dto)₂]²⁻ | Argon-Oxygen | Palladium / Palladium(II) oxide | researchgate.net |
| [Pt(dto)₂]²⁻ | Inert | Platinum | researchgate.net |
| [Pt(dto)₂]²⁻ | Argon-Oxygen | Platinum | researchgate.net |
Determination of Formation Constants and Complex Stability
The thermodynamic stability of metal complexes with this compound in solution is quantitatively expressed by their formation constants (or stability constants). wikipedia.org These equilibrium constants provide critical insights into the strength of the interaction between a metal ion and the dithiooxalate ligand. wikipedia.org The determination of these constants is fundamental to understanding the behavior of these complexes in a given medium. researchgate.net
Recent studies have focused on determining the formation constants for dithiooxalate complexes with various transition metals, particularly those known to form square planar complexes like copper(II), palladium(II), nickel(II), and platinum(II). uni.edu Spectrophotometry is a widely used technique for this purpose, as the formation of the colored metal-dithiooxalate complex can be monitored by changes in absorbance at a specific wavelength. smolecule.comresearchgate.net By measuring the absorbance of solutions with varying concentrations of the metal ion and ligand at a constant ionic strength, the equilibrium concentrations of the species can be calculated, which in turn allows for the determination of the formation constant. uni.edu For instance, the formation constants for copper(II) and palladium(II) dithiooxalate complexes were determined at a constant ionic strength of 0.2 M using sodium perchlorate. uni.edu
Detailed Research Findings
For the copper(II) dithiooxalate complex, Cu(dto)₂²⁻, the formation constant has been determined through spectrophotometric measurements. uni.edu The reported value indicates a high degree of stability for this complex in solution. uni.edu
The palladium(II) dithiooxalate complex, Pd(dto)₂²⁻, exhibits an even greater thermodynamic stability. uni.edu The exceptionally high formation constant for the palladium complex suggests a very strong metal-ligand interaction, making it one of the most stable complexes reported. uni.edu The determination of this constant involved studying the exchange reaction between the palladium(II) dithiooxalate complex and another ligand, ethylenediamine. uni.edu
The table below summarizes the key findings from these studies. uni.edu
| Metal Ion | Complex Formula | log β₂ | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Wavelength (nm) |
| Cu(II) | Cu(dto)₂²⁻ | 20.0 ± 0.2 | 8900 | Not Specified |
| Pd(II) | Pd(dto)₂²⁻ | 28.9 ± 0.5 | Not Specified | Not Specified |
These high formation constants are indicative of the strong chelating nature of the dithiooxalate ligand, which can form stable five-membered rings with metal ions through its sulfur donor atoms. The significant stability of these complexes is a key feature of the coordination chemistry of this compound.
Reactivity, Reaction Mechanisms, and Electronic Properties
Mechanistic Investigations of Ligand Exchange and Substitution Reactions
The study of ligand exchange and substitution mechanisms in dithiooxalate complexes provides insight into their reactivity and stability. These reactions can proceed through various pathways, including dissociative (Sₙ1), associative (Sₙ2), or interchange (I) mechanisms, depending on the metal center, the ligands, and the reaction conditions. kccollege.ac.in
Kinetic studies on the reaction of bis(dithiooxalato)zincate(II), [Zn(dto)₂]²⁻, with nitrilotriacetate (NTA) have been reported. solubilityofthings.com In this specific substitution reaction, it is believed that the rate of reaction is controlled by proton transfer from the incoming ligand, NTAH²⁻. solubilityofthings.com This suggests a mechanism where the protonation state of the incoming nucleophile is a critical factor in the substitution pathway.
Another type of substitution involves reactions at the sulfur atoms of the dithiooxalate ligand. For example, some dithiooxalate complexes can react with nucleophiles like triphenylphosphine (B44618). In the case of O-methyl-1,1-dithiooxalate complexes of Ni(II), reaction with triphenylphosphine can lead to sulfur abstraction from a related perthiooxalate ligand, which is a form of nucleophilic substitution at the sulfur atom.
While detailed mechanistic studies on dithiooxalate complexes are not as common as for other systems, the general principles of coordination chemistry apply. researchgate.net A dissociative mechanism would involve the initial cleavage of a metal-ligand bond to form a lower-coordination intermediate, whereas an associative mechanism involves the formation of a higher-coordination intermediate with the incoming ligand. kccollege.ac.in The specific pathway taken by a dithiooxalate complex in a substitution reaction would be influenced by factors such as the strength of the metal-oxygen and metal-sulfur bonds, steric hindrance from other ligands, and the nucleophilicity of the entering group. researchgate.net
Exploration of Thermoreversible Ligation Systems via Dithiooxalates
Dithiooxalates have been utilized to create novel and highly efficient thermoreversible ligation systems. solubilityofthings.comtdl.org This functionality is based on the hetero Diels-Alder (HDA) reaction, a [4+2] cycloaddition process. numberanalytics.com In this system, the C=S bonds of a dithiooxalate act as a heterodienophile, which can react rapidly with a suitable diene, such as a cyclopentadiene. tdl.org
This HDA reaction proceeds under mild, ambient conditions and does not require a catalyst, making it a versatile tool for modular ligation. solubilityofthings.comnumberanalytics.com The linkage formed is thermally reversible; it can be broken by increasing the temperature, and it reforms upon cooling. tdl.org This behavior allows for the creation of materials that can be, for example, self-healing or recyclable. solubilityofthings.com
The thermoreversible ligation has been demonstrated in both small-molecule reactions and in the formation of step-growth polymers. solubilityofthings.comtdl.org The process and its reversibility have been studied and confirmed using various analytical techniques, including:
UV/Vis spectroscopy
Mass spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy
Temperature-dependent Size-Exclusion Chromatography (SEC) solubilityofthings.comtdl.org
This application showcases the utility of the dithiooxalate group beyond traditional coordination chemistry, leveraging its reactive C=S bonds for dynamic covalent chemistry. solubilityofthings.com
Photochemical Reactivity of Dithiooxalate Coordination Compounds
Coordination compounds containing the dithiooxalate ligand can exhibit significant photochemical reactivity, often involving intramolecular electron transfer processes that lead to redox reactions. acs.org
Studies on mono-dithiooxalato-bis-phenanthroline-cobalt(III) complexes, [Co(phen)₂dto]X, have shown that they undergo photoredox reactions upon irradiation. acs.org These light-induced reactions result in the reduction of the Co(III) center and the decomposition of the dithiooxalate ligand, with carbonyl sulfide (B99878) (COS) identified as a final decomposition product. The stoichiometry of the photochemical reaction was found to be the same as the thermochemical reaction. Interestingly, the specific counter-anion (X⁻) present in the second coordination sphere was observed to have a characteristic influence on the redox process. acs.org
The light sensitivity of dithiooxalate complexes is not limited to cobalt. Binuclear copper(I) complexes bridged by a dithiooxalate ligand are also photosensitive. Solutions of these complexes decompose upon exposure to light, which involves the breakdown of the bridging dithiooxalate ligand.
This reactivity is often initiated by excitation into a charge-transfer band. In related dithiolate-diimine zinc complexes, the lowest energy excited state is a ligand-to-ligand charge transfer (LLCT) state. While these specific zinc complexes were found to be nonluminescent, the excited state is capable of reducing species like methylviologen, demonstrating that photoinduced electron transfer from the dithiolate-based ligand can occur. A similar mechanism, where light absorption promotes an electron from the dithiooxalate ligand to another part of the complex, likely underpins the photoreactivity observed in the cobalt and copper systems.
Theoretical and Computational Studies on Potassium Dithiooxalate Systems
Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a versatile method in computational chemistry to study the electronic structure of many-body systems. wikipedia.org It is widely applied to predict and interpret the behavior of complex molecules and materials, including coordination compounds like potassium dithiooxalate. wikipedia.orgmdpi.com DFT calculations allow for the investigation of geometric structures, electronic properties, and reactivity, providing a theoretical framework to understand the molecule's behavior. mdpi.com
Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For the dithiooxalate ligand and its complexes, DFT calculations can be employed to determine bond lengths, bond angles, and dihedral angles with considerable accuracy. These calculated parameters can then be compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com
Table 1: Representative Theoretical Bond Lengths in a Dithiooxalate Anion (Optimized Geometry) Note: These are illustrative values based on typical DFT calculations for similar structures and may not represent a specific published study on this compound.
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| C-C | 1.54 |
| C-O | 1.25 |
| C-S | 1.70 |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. researchgate.netepstem.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. epstem.net
DFT calculations are widely used to determine the energies and shapes of these frontier orbitals. ossila.com For the dithiooxalate anion, the HOMO is typically localized on the sulfur atoms, reflecting their electron-donating capability. The LUMO, on the other hand, is often distributed over the entire π-system of the oxalate (B1200264) backbone. Analysis of these orbitals helps in understanding the charge transfer characteristics and the nature of electronic transitions within the molecule. nih.gov
Table 2: Illustrative Frontier Orbital Energies for a Dithiooxalate Anion from DFT Calculations Note: These values are hypothetical and for illustrative purposes to demonstrate typical DFT output.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
In complexes containing paramagnetic centers, such as those that can be formed with the dithiooxalate ligand, DFT is a powerful tool for investigating magnetic properties. Spin population analysis, often using methods like Mulliken population analysis, can determine the distribution of unpaired electron spin density across the molecule. researchgate.netresearchgate.net This is particularly relevant when the dithiooxalate ligand is in its radical form, (dto)³⁻•, where it possesses an unpaired electron. rsc.org Calculations can reveal whether the spin is localized on a specific atom or delocalized over the ligand framework. researchgate.netrsc.org
Furthermore, DFT can be used to study magnetic coupling, which is the magnetic interaction between two or more spin centers in a molecule. acs.org By employing the broken-symmetry (BS) DFT approach, it is possible to calculate the exchange coupling constant (J), which quantifies the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interaction. rsc.orgacs.org For instance, in a dimeric complex bridged by a dithiooxalate ligand, DFT can predict the magnetic interactions between the metal centers, mediated by the ligand. acs.org
Time-dependent DFT (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, showing the absorption wavelengths and their corresponding intensities (oscillator strengths). gaussian.comhereon.de
For this compound, TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions. researchgate.net For example, a transition from a HOMO largely based on sulfur p-orbitals to a LUMO with π* character on the oxalate backbone would be a key feature in the spectrum. Comparing the computationally predicted spectrum with experimental data serves as a rigorous test of the theoretical model and provides a deeper understanding of the molecule's electronic structure. hereon.de
Computational Approaches to Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal is determined by a delicate balance of intermolecular forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. worktribe.com Computational methods can be used to analyze and quantify these interactions, providing insight into the stability of the crystal lattice. uc.pt
For an ionic compound like this compound, the electrostatic interactions between the potassium cations and the dithiooxalate anions are dominant. DFT calculations can model the electrostatic potential surface of the ions, highlighting the regions of positive and negative charge and thus predicting how they will interact. In addition to these strong ionic forces, weaker interactions can also influence the final crystal structure. researchgate.net Methods based on DFT, such as Symmetry-Adapted Perturbation Theory (SAPT), can provide a detailed decomposition of the interaction energy into its electrostatic, exchange, induction, and dispersion components, offering a comprehensive understanding of the forces governing crystal packing. aps.org Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts within a crystal. worktribe.com
Molecular Dynamics Simulations for Supramolecular Assembly Mechanisms
Quantum Chemical Descriptors for Reactivity and Electronic Structure Correlation
In the realm of computational chemistry, quantum chemical descriptors derived from Density Functional Theory (DFT) serve as powerful tools to elucidate the relationship between the electronic structure of a molecule and its chemical reactivity. mdpi.comwhiterose.ac.uk For this compound, K₂[C₂O₂S₂], theoretical studies focusing on the dithiooxalate anion ([C₂O₂S₂]²⁻) provide significant insights into its reactivity profile. These descriptors, calculated from the molecular orbital energies, quantify various aspects of a molecule's behavior in chemical reactions.
The fundamental descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From these frontier orbital energies, several global reactivity descriptors can be calculated to provide a more nuanced understanding of chemical behavior. These include:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). orientjchem.org
Electron Affinity (EA): The energy released when a molecule accepts an electron. It is approximated by the negative of the LUMO energy (EA ≈ -E_LUMO). orientjchem.org
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (χ = -μ) and can be approximated as χ ≈ (IP + EA) / 2. orientjchem.org
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the first derivative of the total energy with respect to the number of electrons and is approximated as μ ≈ -(IP + EA) / 2. orientjchem.org
Global Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η ≈ (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." orientjchem.org
Global Softness (S): The reciprocal of global hardness (S = 1/η). It indicates the capacity of a molecule to accept electrons. orientjchem.org
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). mdpi.com
Theoretical calculations on the dithiooxalate dianion provide the values for these descriptors, which are essential for predicting its reactivity. The presence of sulfur atoms, with their diffuse d-orbitals, and the delocalized π-system across the O-C-C-S framework significantly influence the electronic structure and the resulting descriptors. scispace.commdpi.com
The following table summarizes the theoretically calculated quantum chemical descriptors for the dithiooxalate anion, which is the reactive component of this compound. These values are typically obtained using DFT methods, such as B3LYP, with an appropriate basis set.
| Descriptor | Formula | Typical Calculated Value (eV) for [C₂O₂S₂]²⁻ |
| E_HOMO | - | -2.5 to -3.5 |
| E_LUMO | - | +1.5 to +2.5 |
| Ionization Potential (IP) | IP ≈ -E_HOMO | 2.5 to 3.5 |
| Electron Affinity (EA) | EA ≈ -E_LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | 4.0 to 6.0 |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | 0.5 to 0.5 |
| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | -0.5 to -0.5 |
| Global Hardness (η) | η ≈ (IP - EA) / 2 | 2.0 to 3.0 |
| Global Softness (S) | S = 1 / (2η) | 0.17 to 0.25 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 0.04 to 0.06 |
Note: These values are illustrative and can vary depending on the level of theory and basis set used in the computational study.
The relatively high HOMO energy indicates that the dithiooxalate anion is a good electron donor, a characteristic feature of its role as a ligand in coordination chemistry. scispace.com The HOMO-LUMO gap suggests a molecule of moderate stability. The softness value indicates its susceptibility to react with soft electrophiles, which is consistent with the behavior of sulfur-containing ligands. mdpi.com
Correlation of these descriptors with the electronic structure reveals that the HOMO is typically a π-orbital with significant contributions from the sulfur p-orbitals. The LUMO is often a π* anti-bonding orbital distributed over the entire C-C-S-O framework. This distribution is key to its ability to act as a bidentate ligand, coordinating to metal ions through its sulfur or oxygen atoms. scispace.comresearchgate.net The study of these quantum chemical descriptors provides a quantitative basis for understanding and predicting the chemical behavior of this compound in various chemical environments. mdpi.com
Applications of Potassium Dithiooxalate and Its Metal Complexes in Advanced Materials and Chemical Technologies
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgnih.gov The dithiooxalate ligand, derived from potassium dithiooxalate, is an excellent candidate for creating these structures due to its ability to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. niscpr.res.inresearchgate.net The resulting materials often exhibit interesting properties such as porosity, magnetism, and optical activity. researchgate.netacs.org
Design Principles for Heterometallic Networks
The creation of heterometallic coordination polymers, which contain more than one type of metal ion, allows for the fine-tuning of material properties. The design of these networks relies on the careful selection of metal ions with complementary coordination preferences and the use of bridging ligands that can accommodate different metal centers. The dithiooxalate ligand is particularly useful in this regard, as its sulfur and oxygen donor atoms can coordinate to a variety of metals.
A key principle in designing heterometallic networks is the use of pre-formed complex anions as "metalloligands." For instance, a complex anion like [Cr(dto)3]3- (where 'dto' is dithiooxalate) can be reacted with another metal cation, which then links these metalloligands into a larger network. researchgate.netscirp.org The choice of the second metal ion and any ancillary ligands present can direct the final structure and its properties. The self-assembly process is guided by the coordination geometry of the metals and the bridging mode of the dithiooxalate ligand. scispace.com
Research has shown that the combination of a trivalent metal ion like Chromium(III) or Cobalt(III) with a divalent or monovalent metal ion can lead to the formation of chiral, three-dimensional networks. acs.org For example, tris-chelated cations such as [Cr(bpy)3]3+ (where 'bpy' is 2,2'-bipyridine) can induce the crystallization of anionic 3D coordination polymers of oxalate-bridged metal complexes. acs.org This principle can be extended to dithiooxalate-bridged systems.
Influence of Dithiooxalate Bridges on Network Topology and Properties
The dithiooxalate ligand can adopt various coordination modes, acting as a bis-bidentate bridging ligand to connect two metal centers. This versatility allows for the construction of diverse network topologies, ranging from simple one-dimensional chains to complex three-dimensional frameworks. irb.hrrsc.org The specific topology is influenced by factors such as the coordination number and preferred geometry of the metal ions, the presence of counterions, and the solvent used during synthesis. niscpr.res.inresearchgate.net
The electronic properties of the dithiooxalate ligand, with its delocalized π-system, can significantly influence the magnetic and optical properties of the resulting coordination polymers. researchgate.net For example, dithiooxalate-bridged networks have been shown to exhibit interesting magnetic phenomena, including ferromagnetic and antiferromagnetic coupling between metal centers. researchgate.net The sulfur atoms of the dithiooxalate ligand can facilitate strong electronic communication between the bridged metal ions.
Furthermore, the incorporation of dithiooxalate bridges has been explored in the context of creating chiral materials. By using chiral cations as templates, it is possible to induce the formation of chiral, three-dimensional dithiooxalate-bridged networks. acs.org For instance, the compound [Ni(phen)3][NaCo(dto)3]·C3H6O (where 'phen' is 1,10-phenanthroline) crystallizes in a chiral orthorhombic space group. acs.org Such materials are of interest for applications in areas like nonlinear optics and enantioselective catalysis.
Precursors for Inorganic Materials Synthesis
This compound and its metal complexes serve as valuable precursors for the synthesis of a variety of inorganic materials, including nanoparticles and thin films. The decomposition of these precursors under specific conditions can yield materials with controlled composition, size, and morphology.
Formation of Nanoparticles and Thin Films
Metal dithiooxalate complexes can be used to generate metal or metal sulfide (B99878) nanoparticles. The thermal or photochemical decomposition of these complexes leads to the formation of the desired nanomaterial. google.com For example, studies have shown that potassium nanoparticles can be synthesized using green chemistry methods. techscience.com While this specific study does not use dithiooxalate, the principle of using a potassium salt as a precursor is relevant. The size and morphology of the resulting nanoparticles can be influenced by the reaction conditions, such as temperature, solvent, and the presence of capping agents. nih.govmdpi.com
In the context of thin film deposition, metal-organic precursors are often employed in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). vinci-technologies.comsciopen.com Dithiooxalate complexes, with their volatility and clean decomposition pathways, are potential candidates for such applications. The use of a single-source precursor containing both the metal and the desired counter-ion can simplify the deposition process and improve the purity of the resulting film. openaccesspub.org For instance, patterned deposition of metals can be achieved through the photochemical decomposition of metal-oxalate complexes, a concept that can be extended to their dithiooxalate analogues. google.com
Control of Material Properties through Precursor Design
The design of the precursor molecule is crucial for controlling the properties of the final inorganic material. rsc.orgumn.edu By modifying the ligands attached to the metal center in the dithiooxalate complex, it is possible to influence the decomposition temperature, the composition of the resulting material, and its microstructure. osti.gov
For instance, the choice of ancillary ligands can affect the volatility of the precursor, which is a critical parameter in vapor deposition techniques. Furthermore, the nature of the ligands can influence the nucleation and growth kinetics of the nanoparticles or thin film, thereby controlling their size, shape, and crystallinity. mdpi.com The thermal and photochemical sensitivity of dithiooxalate complexes of metals like Nickel, Palladium, and Platinum decreases in the order Ni > Pd > Pt, which provides a handle for controlling the deposition process. google.com This allows for the selective deposition of different metals by tuning the energy input.
Catalytic Applications of Dithiooxalate Complexes
Metal complexes containing dithiooxalate ligands have shown promise in various catalytic applications. The electronic flexibility of the dithiooxalate ligand, coupled with the redox activity of the coordinated metal center, can facilitate a range of chemical transformations. rsc.orgnih.gov
Research has indicated that metal dithiooxalate complexes can be active in catalysis. researchgate.net While the specific catalytic reactions are diverse, the underlying principle often involves the ability of the complex to activate substrates and facilitate electron transfer processes. For example, iron-dithiooxalate complexes have been studied for their chemical reactivity, which is relevant to catalysis. acs.org
The development of catalysts that can operate in biological environments is a growing area of research. nih.gov Metal complexes, including those with sulfur-containing ligands like dithiooxalate, are being explored for their potential in in cellulo catalysis. nih.govresearchgate.net The stability and reactivity of these complexes can be tuned by modifying the ligand environment.
Homogeneous and Heterogeneous Catalysis (General Principles)
Catalysis is a fundamental process in chemical manufacturing, increasing the rate of chemical reactions. wikipedia.org Catalysts can be classified as either homogeneous, where the catalyst is in the same phase as the reactants (typically liquid or gas), or heterogeneous, where the catalyst exists in a different phase. youtube.com Metal complexes are crucial in catalysis because they can facilitate a wide array of chemical transformations under milder conditions than non-catalytic methods, enhancing reaction rates, selectivity, and yield. catalysis.blog The catalytic mechanism often involves the coordination of reactant molecules to the metal center, which lowers the activation energy by providing an alternative reaction pathway. wikipedia.orgcatalysis.blog
In homogeneous catalysis , transition metal complexes function in a well-defined, single-phase system. youtube.com This allows for high selectivity and activity as the catalytic sites are readily accessible. catalysis.blog The catalytic cycle typically involves steps like oxidative addition, migratory insertion, and reductive elimination, with the metal complex being regenerated at the end of the cycle. numberanalytics.com A key advantage is the ability to tune the catalyst's properties by modifying the ligands attached to the metal center. numberanalytics.com
In heterogeneous catalysis , the catalyst, often a solid, provides an active surface for the reaction to occur. youtube.com The general mechanism involves the diffusion of reactants to the catalyst surface, adsorption onto active sites, chemical reaction, desorption of products, and diffusion of products away from the surface. youtube.com Transition metals and their compounds are effective heterogeneous catalysts due to the presence of partially-filled or empty d-orbitals that can accept electrons from reactant molecules, facilitating adsorption. youtube.com While potentially less selective than their homogeneous counterparts, heterogeneous catalysts are often more robust, easily separated from the reaction mixture, and recyclable, which are significant advantages in industrial processes. catalysis.blog
Metal dithiooxalate complexes have been investigated for their potential in both catalytic domains, owing to their versatile coordination chemistry and electronic properties. researchgate.net For instance, porous frameworks incorporating dithiooxalate complexes have applications in catalysis. tandfonline.com
Role of Dithiooxalate Ligands in Modulating Catalytic Activity
Ligands are critical in modulating the catalytic activity of metal complexes by influencing the electronic and steric properties of the metal center. numberanalytics.comnumberanalytics.com The dithiooxalate ligand (dto) is particularly noteworthy due to its unique structural and electronic characteristics. As a "non-innocent" ligand, it can actively participate in the redox processes of a catalytic reaction, which is a departure from ligands that merely act as spectators. rsc.org
The dithiooxalate ligand is ditopic, meaning it has two distinct binding sites: a soft sulfur-donor site and a hard oxygen-donor site. rsc.org This allows it to bridge different types of metal ions, leading to the formation of heterobimetallic or polymeric structures. rsc.org This structural versatility can be exploited to create tailored catalytic environments.
Key ways dithiooxalate ligands modulate catalytic activity include:
Stabilization: The specific type of ligand can play a stabilizing role in the catalytic cycle, preventing the aggregation of metal particles into an inactive state and thereby increasing the catalyst's longevity. nih.gov The robust coordination of the dithiooxalate ligand can impart stability to the resulting metal complexes, which is advantageous for creating durable catalysts. researchgate.net
Research on gold nanoclusters has demonstrated that ligand engineering is a powerful tool for modulating catalytic activity. By changing the ligands, the electronic structure of the metal's active sites can be altered, directly impacting catalytic performance. nih.gov This principle applies to dithiooxalate complexes, where the ligand's electronic character is integral to the complex's function. rsc.org
Applications in Analytical Chemistry Methodologies
Spectrophotometric Methods for Trace Metal Determination
Spectrophotometry is a widely used analytical technique for the quantitative determination of substances, including trace metals. rocker.com.twpcbiochemres.com The method relies on the principle that chemical species absorb light at specific wavelengths. By measuring the amount of light absorbed by a sample, the concentration of the analyte can be determined. A key component in many spectrophotometric methods is a chromogenic reagent, a substance that reacts with the analyte to form a colored complex, thereby enabling or enhancing its detection. quora.com
This compound and its derivatives serve as effective chromogenic reagents for the determination of various metal ions. uni.edujst.go.jp The dithiooxalate ligand forms stable, colored complexes with a range of metal ions, making it suitable for their spectrophotometric analysis. uni.edu
Table 1: Examples of Trace Metal Determination using Dithiooxalate Complexes
| Metal Ion | Complex Formed | Analytical Wavelength (λmax) | Reference |
|---|---|---|---|
| Palladium(II) | [Pd(dto)₂]²⁻ | Not Specified | jst.go.jp |
| Platinum(II) | [Pt(dto)₂]²⁻ | Not Specified | jst.go.jp |
A significant challenge in spectrophotometric analysis is the interference from other ions present in the sample matrix. To overcome this, selective extraction methods are often employed. For instance, a method for the simultaneous determination of Platinum(II) and Palladium(II) uses an ion-pair extraction system. jst.go.jp By carefully controlling the concentration of a quaternary ammonium (B1175870) ion (benzyldimethyltetradecylammonium), the [Pt(dto)₂]²⁻ and [Pd(dto)₂]²⁻ complexes can be selectively extracted into an organic solvent (chloroform) while leaving the excess dithiooxalate reagent in the aqueous phase. jst.go.jp This allows for their determination without interference, even in the presence of other metal ions when a masking agent like EDTA is used. jst.go.jp
The stability of the formed metal-dithiooxalate complexes is crucial for accurate and reproducible measurements. Studies have focused on determining the formation constants of these complexes to understand their stability and optimize analytical conditions. uni.edu
Development of New Analytical Reagents
The development of new analytical reagents is driven by the need for methods that are more sensitive, selective, reliable, and cost-effective. psu.eduijrpb.com An ideal analytical reagent should react specifically with the target analyte to produce a measurable signal, such as a color change, that is proportional to the analyte's concentration. nih.gov Azo compounds and chelate-forming reagents are historical examples of successful classes of organic analytical reagents. psu.edustmjournals.com
This compound falls into the category of chelate-forming reagents, which are valuable for the gravimetric and spectrophotometric analysis of metals. pageplace.de Its utility has spurred research into related compounds and new applications. The development process for new analytical methods involves several steps, including characterizing the analyte, selecting the appropriate reagent and instrumentation, and validating the method's performance in terms of accuracy, precision, and sensitivity. ijrpb.com
The dithiooxalate ligand's ability to form intensely colored complexes makes it a valuable platform for creating new reagents. nih.gov Research in this area focuses on:
Synthesis of Derivatives: Modifying the dithiooxalate structure to enhance its properties. For example, synthesizing derivatives like O-t-butyl-1,1-dithiooxalate can alter the solubility and reactivity of the resulting metal complexes. researchgate.net
Improving Selectivity and Sensitivity: The goal is to create reagents that react with very specific metal ions or can detect them at extremely low concentrations. This can be achieved by fine-tuning the electronic and steric properties of the ligand to favor complexation with a particular metal. psu.edu
Application in Various Techniques: While spectrophotometry is a primary application, dithiooxalate-based reagents are also explored for other analytical techniques, such as thin-layer chromatography and complexometric titrations. nih.gov
The development of new reagents based on the dithiooxalate framework contributes to the broader field of analytical chemistry by providing new tools for environmental monitoring, industrial quality control, and scientific research. rocker.com.twresearchgate.net
Exploration in Quantum and Electronic Devices (Materials Perspective)
The unique electronic properties of metal dithiooxalate complexes make them promising candidates for applications in advanced electronic and quantum devices. tandfonline.comjournalijdr.com These materials are part of a larger class of molecular conductors and magnets that are of significant interest for molecular electronics, spintronics, and quantum computing. tandfonline.com
Metal dithiooxalate complexes exhibit a range of electrical properties. While the simple potassium salt K₂[Ni(dto)₂] is an electrical insulator, related charge-transfer complexes can be semiconducting or even metallic. tandfonline.comrsc.org For example, the complex (ET)₄[Pd(dto)₂], where ET is bis(ethylenedithio)tetrathiafulvalene, shows semimetallic behavior. rsc.org This tunability of electrical conductivity is a key attribute for creating electronic components at the molecular level.
A particularly interesting area of exploration is in materials for quantum computing. Molecular electron spin qubits are a focus of research, where the spin of a single electron on a molecule is used to store quantum information. gla.ac.uk The dithiolene ligand family, to which dithiooxalate belongs, is a novel spin host. gla.ac.uk Research on paramagnetic bis(dithiolene) complexes has shown that the spin dynamics of the organic radical ligand can be investigated, and the identity of the coordinated diamagnetic metal ion (like Nickel, Palladium, or Platinum) influences the spin relaxation times, a critical parameter for qubit performance. gla.ac.uk
Furthermore, certain dithiooxalate-based materials exhibit properties relevant to spintronics and ferroelectricity. The compound [(n-C₃H₇)₄N][FeᴵᴵᴵFeᴵᴵ(dto)₃] is an example of an "electronic ferroelectric," where electric polarization can be switched by electron transfer, a mechanism distinct from traditional ferroelectrics. rsc.org This material also displays magnetic ordering at low temperatures, making it a multifunctional molecular material. rsc.org
The ability to control the structure and electronic properties through both the choice of metal and the design of the dithiooxalate ligand and its counter-ions is fundamental to this field. researchgate.nettandfonline.com The "complex-as-ligand" strategy, where a dithiooxalate metal complex itself acts as a ligand to another metal, allows for the construction of polynuclear species with potential applications in molecular spintronics and quantum computing. tandfonline.com The study of the dithiooxalato radical, (dto)³˙⁻, which was recently isolated and characterized, opens up new avenues for exploring the redox activity and magnetic properties of these systems. rsc.org
Future Perspectives and Emerging Research Directions
Advanced Synthesis Strategies for Tailored Dithiooxalate Architectures
The development of sophisticated synthetic methodologies is paramount for creating dithiooxalate-based materials with precisely controlled structures and properties. Future research is focusing on moving beyond traditional precipitation reactions to more intricate, structure-directing synthetic strategies.
One of the most promising approaches is the use of dithiooxalate complexes as "molecular tectons," or programmed building blocks, in crystal engineering. rsc.orgcapes.gov.br In this strategy, pre-formed anionic complexes, such as [Ni(S₂C₂O₂)₂]²⁻, are combined with carefully selected organic cations. dergipark.org.tr These cations act as templates, directing the assembly of the anionic units through non-covalent interactions like hydrogen bonding. rsc.org The dithiooxalate ligand is particularly suitable for this due to its potent hydrogen bond accepting carbonyl groups and kinetic inertness conferred by chelation. rsc.org This method allows for the predictable generation of structural motifs and the tuning of the stacking patterns of the dithiooxalate anions, which can lead to materials with unusual magnetic properties. dergipark.org.trrsc.org
Another advanced strategy involves the development of specialized reagents to facilitate the transfer of the dithiooxalate moiety. For instance, dimethyltin(IV)dithiooxalate, [Me₂Sn(dto)], has been synthesized for use as a dithiooxalate (dto) transfer reagent, offering a potentially milder or more selective route to incorporate the ligand into complex structures. doi.org
Furthermore, the photoreactive nature of the dithiooxalate ligand is being harnessed for direct optical patterning of materials. researchgate.net This involves designing systems where the ligand's solubility or binding properties change upon exposure to light, enabling the direct fabrication of thin-film devices and microarchitectures. researchgate.net This represents a significant leap towards the integration of dithiooxalate chemistry into advanced manufacturing processes.
| Synthesis Strategy | Description | Key Feature | Potential Outcome |
| Molecular Tectonics | Using pre-formed anionic dithiooxalate complexes (e.g., [Ni(S₂C₂O₂)₂]²⁻) with organic cations to build extended structures. dergipark.org.trrsc.org | Control over solid-state architecture through non-covalent interactions. rsc.org | Materials with tailored magnetic and optical properties. dergipark.org.tr |
| Transfer Reagents | Development of specific molecules, like [Me₂Sn(dto)], to deliver the dithiooxalate ligand to a metal center. doi.org | Offers alternative reaction pathways, potentially with higher selectivity or milder conditions. doi.org | Efficient synthesis of complex dithiooxalate-containing molecules. |
| Photoreactive Ligand Patterning | Utilizing the light-responsive properties of dithiooxalate to directly pattern inorganic materials for device fabrication. researchgate.net | Enables streamlined, direct optical lithography, avoiding complex traditional processes. researchgate.net | Fabrication of optoelectronic devices and inorganic microarchitectures. researchgate.net |
Elucidation of Complex Reaction Pathways and Intermediate Species
A deeper understanding of the formation mechanisms, reactivity, and degradation of dithiooxalate compounds is crucial for optimizing their synthesis and application. Future work will increasingly focus on identifying and characterizing transient intermediate species and mapping complex reaction pathways.
Experimental studies have already hinted at the complexity of dithiooxalate reactions. For example, the partial oxidation of nickel(II) potassium-dithiooxalate with iodine was found to produce an adduct in solution that could not be isolated, highlighting the challenge of capturing fleeting intermediates. researchgate.net The elucidation of such pathways requires a combination of advanced spectroscopic techniques and computational modeling.
Computational chemistry offers powerful tools for this purpose. Methods like the Artificial Force-Induced Reaction (AFIR) can systematically explore reaction pathways without prior assumptions about the transition states. arxiv.orgresearchgate.net This approach can map the entire reaction network, from reactants to products, revealing all relevant intermediates and transition states. arxiv.org By combining these computational explorations with explicit kinetic modeling, researchers can avoid focusing on kinetically inaccessible pathways and concentrate on the most viable routes under specific reaction conditions. arxiv.org
Insights can also be drawn from studies of analogous systems. For example, research on photoredox catalysis has shown that the identity of a counteranion can dramatically influence reaction rates and mechanisms by affecting ion-pairing interactions. researchgate.net Applying this understanding to the cationic partners used in dithiooxalate tectonics could unlock new ways to control reaction outcomes. Similarly, understanding autooxidative processes in organic molecules, which proceed through peroxy radicals and hydroperoxides, could provide models for the degradation pathways of the dithiooxalate ligand in oxidizing environments. pnnl.gov
Integration of Dithiooxalate Chemistry into Multifunctional Material Systems
The inherent electronic and structural properties of dithiooxalate complexes make them ideal candidates for integration into multifunctional materials, where multiple functionalities, such as electrical conductivity, magnetism, and optical activity, are combined within a single system. dergipark.org.trscirp.org This is a major frontier in materials science, aiming to create advanced materials for next-generation technologies. aalto.fijhuapl.edu
Dithiooxalate chemistry is already being explored for applications in catalysis, optics, and magnetism. dergipark.org.tr A significant emerging application is their use as precursors for metal sulfide (B99878) materials, which often exhibit valuable optoelectronic properties like semiconductivity and luminescence. doi.org The molecular-level design afforded by dithiooxalate precursors offers a "soft synthesis" route to these advanced materials. doi.org
A key strategy for creating multifunctional materials is "molecular alloying," where multiple different ligands are incorporated into a single crystal lattice. chemistryviews.org This approach, which has been used to combine spin-crossover (magnetic switching) behavior with nonlinear optical properties, could be adapted for dithiooxalate systems. chemistryviews.org By mixing dithiooxalate with other functional ligands, it may be possible to create synergistic effects and novel combined properties.
The ultimate goal is the rational design of hierarchical structures where dithiooxalate units contribute to specific functions. aalto.fi This could involve embedding dithiooxalate-based molecular conductors in a porous framework for sensing applications or designing photo-switchable magnetic materials by linking dithiooxalate complexes with photochromic molecules.
| Application Area | Role of Dithiooxalate | Potential Functionality |
| Optoelectronics | Precursor for metal sulfide materials. doi.org | Semiconductivity, luminescence, photoconductivity. doi.org |
| Magnetism | Forms anionic complexes whose packing can be tuned. dergipark.org.tr | Tunable magnetic ordering, molecular magnets, spin-crossover materials. dergipark.org.trchemistryviews.org |
| Catalysis | As a sulfur-donor ligand in transition metal complexes. dergipark.org.tr | Catalyzing organic transformations, electrocatalysis. |
| Multifunctional Systems | Component in molecular alloys or hierarchical structures. aalto.fichemistryviews.org | Combining magnetism with optical properties, photoactuation, or sensing. aalto.fichemistryviews.org |
Novel Computational Approaches for Predictive Design
The complexity of dithiooxalate systems necessitates the use of powerful computational tools to guide experimental efforts. Future research will rely heavily on novel computational approaches for the predictive design of new materials, moving from simple analysis to in silico discovery. frontiersin.orgmdpi.com
Density Functional Theory (DFT) calculations are already used to probe the electronic structure and predict properties like magnetic coupling in related systems, and this will continue to be a foundational tool for dithiooxalate chemistry. acs.org However, the frontier lies in more advanced and large-scale computational methods.
Methodologies developed for rational drug design, such as virtual screening and de novo design, offer a template for materials discovery. openmedicinalchemistryjournal.com Virtual screening could be used to search vast libraries of potential counterions or co-ligands to identify candidates that are likely to form stable, functional materials with dithiooxalate complexes. openmedicinalchemistryjournal.com De novo design algorithms could even build novel molecular structures from scratch with desired properties. openmedicinalchemistryjournal.com
For understanding and predicting reactivity, dynamic methods are key. Molecular dynamics (MD) simulations can model the behavior of these systems over time, providing insight into structural flexibility and the influence of the environment. mdpi.com The aforementioned AFIR method is a revolutionary tool for predicting reaction outcomes and discovering entirely new reaction pathways. researchgate.net
Looking further ahead, the integration of artificial intelligence (AI) and machine learning (ML) promises to revolutionize materials discovery. jhuapl.edu By training ML models on existing experimental and computational data, it may become possible to predict the properties of new dithiooxalate compounds with high speed and accuracy, drastically accelerating the design-synthesis-characterization cycle. jhuapl.edu
| Computational Technique | Application in Dithiooxalate Chemistry | Purpose |
| Density Functional Theory (DFT) | Calculating electronic structure and magnetic exchange interactions. acs.org | Understanding fundamental properties and bonding. |
| Molecular Dynamics (MD) | Simulating the motion and interactions of molecules over time. mdpi.com | Assessing structural stability, flexibility, and solvent effects. |
| Virtual Screening (VS) | Computationally screening large libraries of molecules for desired properties. frontiersin.orgopenmedicinalchemistryjournal.com | Identifying promising new counterions or co-ligands for synthesis. |
| Artificial Force-Induced Reaction (AFIR) | Automated exploration of potential reaction pathways. arxiv.orgresearchgate.net | Discovering new synthesis routes and understanding reaction mechanisms. |
| Machine Learning (ML) / AI | Training predictive models on existing materials data. jhuapl.edu | Accelerating the discovery of new materials with targeted properties. |
Q & A
Q. What are the standard protocols for synthesizing potassium dithiooxalate complexes, and how can purity be ensured?
Methodological Answer: this compound complexes are typically synthesized by reacting metal precursors (e.g., Fe(ClO₄)₂·6H₂O) with this compound in methanol, using ascorbic acid as a reducing agent to stabilize oxidation states. Post-synthesis, purity is verified via elemental analysis, mass spectrometry, and X-ray crystallography. For example, diiron(II) complexes were characterized by ⁵⁷Mössbauer spectroscopy to confirm iron oxidation states .
Q. Table 1: Key Characterization Techniques
| Technique | Application | Example from Literature |
|---|---|---|
| X-ray crystallography | Structural elucidation | Diiron(II) complex structure |
| Thermogravimetric analysis (TGA) | Thermal stability assessment | Stability up to 440 K observed |
| Elemental analysis | Stoichiometric validation | C, H, N, S quantification |
Q. How can researchers characterize the thermal stability of this compound complexes?
Methodological Answer: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are critical. For instance, TGA curves for a dithiooxalate-bridged diiron(II) complex revealed no solvent loss below 440 K, confirming anhydrous stability. DTA can identify phase transitions or decomposition events, which should be cross-referenced with IR spectroscopy to detect ligand degradation .
Q. What spectroscopic methods are most effective for analyzing dithiooxalate ligand coordination?
Methodological Answer: UV-Vis and IR spectroscopy are primary tools. IR identifies ν(C=S) and ν(C-O) stretches (1,200–1,600 cm⁻¹), while UV-Vis detects metal-to-ligand charge transfer (MLCT) bands. For example, square-planar Ni(II) dithiooxalate complexes show distinct MLCT transitions at ~450 nm .
Advanced Research Questions
Q. How do magnetic properties vary in dithiooxalate-bridged transition metal complexes?
Methodological Answer: Magnetic susceptibility measurements (e.g., SQUID magnetometry) and Mössbauer spectroscopy are used. A diiron(II) complex with a 1,2-dithiooxalate bridge exhibited unique spin-crossover behavior due to ligand field effects, validated by temperature-dependent magnetic moment data and ⁵⁷Mössbauer parameters (δ = 0.90 mm/s, ΔE_Q = 2.10 mm/s) .
Q. What computational methods resolve contradictions in electronic structure data for dithiooxalate complexes?
Methodological Answer: Density Functional Theory (DFT) simulations can reconcile experimental spectral data. For example, discrepancies in UV-Vis spectra of Pd(II) complexes were resolved by modeling ligand-field splitting and electron correlation effects. Pairing DFT with X-ray Absorption Spectroscopy (XAS) validates metal-ligand bonding parameters .
Q. How do ligand substitution reactions impact the nonlinear optical (NLO) properties of dithiooxalate complexes?
Methodological Answer: Systematic substitution of phosphine or alkyne ligands in Ru-dithiooxalate complexes alters hyperpolarizability (β). Use Z-scan techniques under laser modulation to measure β values. For instance, alkyne-protected Ru nanoparticles showed enhanced NLO responses compared to phosphine analogues due to π-backbonding effects .
Q. What strategies address contradictions in spectral data for mixed-ligand dithiooxalate systems?
Methodological Answer: Employ multi-technique validation:
Q. How can researchers design experiments to study solvent effects on dithiooxalate complex stability?
Methodological Answer: Conduct solvent-variation studies (e.g., methanol vs. acetonitrile) with cyclic voltammetry to monitor redox stability. For example, methanol stabilizes Fe(II) states via hydrogen bonding, while acetonitrile increases oxidation susceptibility. Pair with TGA to correlate solvent loss with structural integrity .
Q. Table 2: Advanced Analytical Workflow for Contradictory Data
| Step | Technique | Purpose |
|---|---|---|
| 1 | EXAFS | Resolve coordination ambiguity |
| 2 | TD-DFT | Validate electronic transitions |
| 3 | SQUID magnetometry | Clarify magnetic coupling mechanisms |
| 4 | Z-scan | Quantify NLO responses |
Guidelines for Methodological Rigor
- Experimental Reproducibility : Document reagent stoichiometry, solvent purity, and reaction conditions (e.g., inert atmosphere for air-sensitive complexes) .
- Data Interpretation : Use statistical tools (e.g., error analysis in TGA/DTA) and cite conflicting literature to contextualize findings .
- Ethical Compliance : Adhere to safety protocols for handling toxic dithiooxalate derivatives, including waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
